molecular formula C11H8FNO B13020265 6-Fluoro-8-methylquinoline-2-carbaldehyde

6-Fluoro-8-methylquinoline-2-carbaldehyde

Cat. No.: B13020265
M. Wt: 189.19 g/mol
InChI Key: QPHPPNDDQRVDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 6-Fluoro-8-methylquinoline-2-carbaldehyde ( 904369-35-3) is an organic compound with the molecular formula C 11 H 8 FNO and a molecular weight of 189.19 g/mol [ citation:8 ]. It is a solid substance supplied with a minimum purity of 97% [ citation:8 ]. As a fluorinated quinoline derivative, it serves as a versatile and valuable building block in medicinal chemistry and organic synthesis. Research Applications and Value This compound is primarily used as a key synthetic intermediate in pharmaceutical research and development. The presence of both a methyl group and a reactive aldehyde group on the quinoline core makes it a particularly useful precursor for constructing more complex molecular architectures. The aldehyde functional group is a known site for condensation reactions, such as the formation of imines or hydrazones, and can participate in Knoevenagel reactions to create novel chemical entities [ citation:5 ]. While specific biological data for this compound is not extensively published, research on structurally similar 2- and 6-fluoroquinoline derivatives provides strong context for its potential. Quinoline scaffolds are widely investigated for their diverse biological activities, including antiproliferative and antimicrobial properties [ citation:3 ][ citation:5 ]. For instance, certain 2-substituted-4-amino-6-halogenquinolines have demonstrated excellent antiproliferative activity against various cancer cell lines, underscoring the therapeutic relevance of this chemical class [ citation:3 ]. The incorporation of a fluorine atom, a common strategy in drug design, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets [ citation:5 ]. Handling and Storage For optimal stability, this product should be stored in a cool, dry place. As with all chemicals of this nature, it must be handled by qualified professionals using appropriate safety equipment. This product is sold on the condition that it is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

6-fluoro-8-methylquinoline-2-carbaldehyde

InChI

InChI=1S/C11H8FNO/c1-7-4-9(12)5-8-2-3-10(6-14)13-11(7)8/h2-6H,1H3

InChI Key

QPHPPNDDQRVDMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2)C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-methylquinoline-2-carbaldehyde typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on the quinoline ring. This can be achieved through cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as organometallic synthesis and cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-8-methylquinoline-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, catalysts, and materials with unique properties

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methylquinoline-2-carbaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with DNA synthesis. This can lead to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Positional Isomers

  • 2-Methyl-6-quinolinecarbaldehyde (CAS 108166-03-6): This isomer swaps the methyl and aldehyde groups compared to the target compound. The aldehyde at position 6 and methyl at position 2 result in different electronic profiles. Its melting point (96–99°C) and commercial availability (97% purity) suggest moderate stability .
  • 6-Chloro-8-fluoroquinoline (CAS 52200-53-0): Replacing the aldehyde with a chlorine atom at position 6 and retaining fluorine at position 8, this derivative lacks the reactive aldehyde group but may exhibit enhanced halogen-bonding interactions in drug design .

Functional Group Variations

  • However, the absence of fluorine may limit its metabolic resistance .
  • 6-Methylquinoline-8-carboxylic Acid (CAS 10349-57-2): Substituting the aldehyde with a carboxylic acid at position 8 increases polarity and hydrogen-bonding capacity, making it more suitable for coordination chemistry or as a building block in peptidomimetics .

Physicochemical Properties

Compound CAS RN Substituents Melting Point (°C) Key Properties
6-Fluoro-8-methylquinoline-2-carbaldehyde Not Available 6-F, 8-Me, 2-CHO Not Reported High reactivity (aldehyde), lipophilic
2-Methyl-6-quinolinecarbaldehyde 108166-03-6 2-Me, 6-CHO 96–99 Moderate stability, commercial availability
Quinoline-2-carbaldehyde Not Available 2-CHO Not Reported Lower steric hindrance
6-Methylquinoline-8-carboxylic Acid 10349-57-2 6-Me, 8-COOH Not Reported High polarity, coordination potential

Biological Activity

6-Fluoro-8-methylquinoline-2-carbaldehyde is a fluorinated derivative of quinoline, known for its unique structural features, including a fluorine atom at the 6-position, a methyl group at the 8-position, and an aldehyde functional group at the 2-position. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈FN, with a molecular weight of approximately 185.19 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its therapeutic potential.

Property Value
Molecular FormulaC₁₁H₈FN
Molecular Weight185.19 g/mol
Functional GroupsAldehyde, Fluorine, Methyl

Research indicates that the biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The fluorinated structure enhances its binding affinity to biological targets, potentially leading to:

  • Antimicrobial Activity : Inhibition of bacterial growth through interference with bacterial enzymes.
  • Anticancer Activity : Induction of apoptosis in cancer cells by targeting specific signaling pathways.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth has been linked to its structural characteristics that allow it to penetrate bacterial membranes effectively.

Anticancer Properties

The compound has shown promise in anticancer research, with studies indicating cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the effectiveness of this compound against Staphylococcus aureus reported a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antibacterial agent.
  • Cytotoxicity Against Cancer Cells : In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of approximately 25 µM.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound Name Structural Features Biological Activity
6-FluoroquinolineFluorinated quinoline without methyl or aldehydeModerate antibacterial activity
8-MethylquinolineNon-fluorinated derivativeLimited biological activity
5-Bromo-6-fluoro-8-methylquinoline-2-carbaldehydeBromine substitution at position 5Potentially different reactivity profiles

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